molecular formula C32H58O8 B14514231 1-Phenoxy-3,6,9,12,15,18,21-heptaoxatritriacontane CAS No. 63517-18-0

1-Phenoxy-3,6,9,12,15,18,21-heptaoxatritriacontane

Cat. No.: B14514231
CAS No.: 63517-18-0
M. Wt: 570.8 g/mol
InChI Key: BOZRBHUUXWZFCR-UHFFFAOYSA-N
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Description

1-Phenoxy-3,6,9,12,15,18,21-heptaoxatritriacontane is a chemical compound with the molecular formula C26H54O8. It is known for its unique structure, which includes a phenoxy group attached to a long chain of ethylene glycol units.

Preparation Methods

The synthesis of 1-Phenoxy-3,6,9,12,15,18,21-heptaoxatritriacontane typically involves the reaction of phenol with a polyethylene glycol derivative. The reaction conditions often include the use of a strong acid or base as a catalyst to facilitate the formation of the ether bond between the phenoxy group and the polyethylene glycol chain. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound .

Chemical Reactions Analysis

1-Phenoxy-3,6,9,12,15,18,21-heptaoxatritriacontane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenoxy group can participate in substitution reactions, where other functional groups replace the hydrogen atoms on the aromatic ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Phenoxy-3,6,9,12,15,18,21-heptaoxatritriacontane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenoxy-3,6,9,12,15,18,21-heptaoxatritriacontane involves its interaction with molecular targets through its phenoxy group and ethylene glycol chain. These interactions can affect various pathways, including those involved in chemical reactions and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Properties

CAS No.

63517-18-0

Molecular Formula

C32H58O8

Molecular Weight

570.8 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxybenzene

InChI

InChI=1S/C32H58O8/c1-2-3-4-5-6-7-8-9-10-14-17-33-18-19-34-20-21-35-22-23-36-24-25-37-26-27-38-28-29-39-30-31-40-32-15-12-11-13-16-32/h11-13,15-16H,2-10,14,17-31H2,1H3

InChI Key

BOZRBHUUXWZFCR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOC1=CC=CC=C1

Origin of Product

United States

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